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Compound of Interest

Compound Name: (R)-2-Methyl-2-phenylmorpholine

Cat. No.: B14023845 Get Quote

Introduction & Compound Identity[1][2][3][4]
(R)-2-Methyl-2-phenylmorpholine is a chiral morpholine derivative characterized by a quaternary carbon at the 2-position, bearing both a phenyl

ring and a methyl group. Unlike its regioisomer phenmetrazine (3-methyl-2-phenylmorpholine), this scaffold introduces steric bulk directly at the

ether linkage, influencing both its metabolic stability and receptor binding profile.

This compound is frequently encountered as a key intermediate in the synthesis of norepinephrine-dopamine reuptake inhibitors (NDRIs) and as

a metabolite in forensic analysis. Precise spectroscopic characterization is critical to distinguish it from its regioisomers and to quantify

enantiomeric purity.

Chemical Identity
Property Detail

IUPAC Name (2R)-2-Methyl-2-phenylmorpholine

CAS Number 109461-41-8 (racemate); Enantiomer specific CAS varies by salt form

Molecular Formula

C

H

NO

Molecular Weight 177.24 g/mol

SMILES C[C@@]1(C2=CC=CC=C2)OCCN1

Key Structural Feature
Quaternary C2 center (Singlet Methyl in

H NMR)

Synthesis & Isolation Strategy
To understand the spectroscopic impurities often found in samples, one must understand the genesis of the molecule. The (R)-enantiomer is

typically obtained via the resolution of the racemate or asymmetric synthesis from

-methylstyrene oxide.

Synthesis Workflow
The synthesis generally proceeds via the ring-opening of 2-phenyl-1,2-epoxypropane with ethanolamine, followed by acid-catalyzed cyclization.
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Figure 1: Synthetic pathway and isolation of the (R)-enantiomer.[1][2] Impurities may include uncyclized amino-alcohol or regioisomeric 3-methyl

derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy[8][10][11][12][13][14]
NMR is the definitive tool for structural verification. The hallmark of 2-methyl-2-phenylmorpholine is the methyl singlet; in contrast, phenmetrazine

(3-methyl) displays a methyl doublet.

H NMR Data (400 MHz, DMSO- )
Note: Shifts are reported for the free base. Salt formation (e.g., HCl) will cause downfield shifts, particularly for protons adjacent to the nitrogen

(H3, H5).

Position
Shift (

, ppm)
Multiplicity Integration Assignment Logic

CH 1.25 – 1.60* Singlet (s) 3H

Diagnostic: Methyl on

quaternary C2. Note: Shift

varies significantly with

solvent/salt form (1.60 in

sulfonamides).

H3 2.80 – 3.05 Multiplet (m) 2H

Diastereotopic protons

adjacent to N and

quaternary C2.

H5 2.90 – 3.10 Multiplet (m) 2H
Protons adjacent to N

(ethylene bridge).

H6 3.60 – 3.95 Multiplet (m) 2H
Deshielded protons

adjacent to Oxygen.

Ar-H 7.20 – 7.45 Multiplet (m) 5H
Aromatic phenyl ring

protons.

NH ~2.0 - 4.0 Broad (br) 1H

Exchangeable amine proton

(shift is concentration/pH

dependent).

Critical Distinction:

2-Methyl-2-phenylmorpholine: Methyl is a Singlet.

3-Methyl-2-phenylmorpholine (Phenmetrazine): Methyl is a Doublet.

C NMR Data (100 MHz, DMSO- )
The carbon spectrum confirms the quaternary center.
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Position
Shift (

, ppm)
Type Assignment

C2 74.0 – 76.0 Quaternary (C)
Diagnostic: Ether/Phenyl

substituted quaternary carbon.

C6 60.0 – 62.0 CH
O-CH

carbon.

C3 50.0 – 54.0 CH
N-CH

adjacent to quaternary center.

C5 45.0 – 47.0 CH
N-CH

(ethylene bridge).

CH 22.0 – 26.0 CH Methyl group.

Ar-C 126.0 – 145.0 CH / C Phenyl ring carbons (Ipso ~145).

Mass Spectrometry (MS)[4][8][11][12][14]
Mass spectrometry provides molecular weight confirmation and a characteristic fragmentation pattern driven by the stability of the

benzyl/tropylium ion and alpha-cleavage.

Fragmentation Pathway
Ionization: ESI+ or EI (70 eV).[3] Molecular Ion (

): m/z 177.
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Figure 2: Primary fragmentation pathways. The peak at m/z 91 (Tropylium) is typically the base peak or highly abundant in phenyl-substituted

systems.

Key Fragments
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m/z 177: Molecular Ion (Parent).

m/z 162: Loss of Methyl group (M - 15).

m/z 91: Tropylium ion (C

H

), characteristic of benzyl/phenylalkyl moieties.[4]

m/z 77: Phenyl cation (C

H

).[4]

Infrared (IR) Spectroscopy[1]
IR analysis is useful for rapid solid-state identification, particularly to confirm the amine salt form vs. free base.

Functional Group
Wavenumber (cm

)
Intensity Description

N-H Stretch 3300 – 3500 Medium/Broad

Secondary amine (free base).

Broadens significantly in HCl salts

(~2800-3000).

C-H Stretch (Ar) 3000 – 3100 Weak Aromatic C-H stretching.[5]

C-H Stretch (Alk) 2850 – 2980 Medium
Methyl and Methylene C-H

stretching.[5]

C-O-C Stretch 1080 – 1150 Strong
Ether linkage of the morpholine

ring.

Mono-sub Benzene 700 & 750 Strong
Out-of-plane bending (diagnostic for

mono-substituted phenyl).

Chiral Analysis & Optical Rotation
Since the (R)-enantiomer is the target, confirming stereochemical purity is mandatory.

Method: Chiral Supercritical Fluid Chromatography (SFC) or Chiral HPLC.

Stationary Phase: Polysaccharide-based columns (e.g., Chiralpak AD-H or OD-H).

Mobile Phase: CO

/ Methanol (with diethylamine additive).

Optical Rotation (

): The specific rotation is a physical constant. While literature values vary by solvent and concentration, the (R)-isomer generally exhibits
distinct rotation compared to the (S)-isomer.

Protocol: Dissolve 10 mg in 1 mL Methanol. Measure at 20°C using the Sodium D line.

Experimental Protocols
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Protocol A: H NMR Sample Preparation
Selection: Prefer the free base for clear resolution of the methyl singlet. If using the HCl salt, add 1 drop of NaOD/D

O to the NMR tube to neutralize in situ if shifts are ambiguous.

Solvent: DMSO-

is preferred for solubility of polar salts; CDCl

is superior for resolution of the free base.

Acquisition: Standard proton parameters (16 scans, 1 sec relaxation delay).

Protocol B: GC-MS Identification
Inlet: 250°C, Splitless mode.

Column: DB-5ms or equivalent (30m x 0.25mm).

Ramp: 50°C (1 min)

300°C at 20°C/min.

Detection: EI mode (70 eV). Look for m/z 177 (M+) and 91 (Base).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures.

While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every

specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support

Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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